molecular formula C4H9N B105249 2-Methylallylamine CAS No. 2878-14-0

2-Methylallylamine

Cat. No.: B105249
CAS No.: 2878-14-0
M. Wt: 71.12 g/mol
InChI Key: VXDHQYLFEYUMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylallylamine, also known as 2-methyl-2-propen-1-amine, is an organic compound with the molecular formula C4H9N. It is a colorless liquid that is used as an intermediate in various chemical syntheses. This compound is characterized by the presence of an amine group attached to a methyl-substituted allyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methylallylamine involves the reaction of methallylamine with benzaldehyde in the presence of magnesium sulfate (MgSO4) and tetrahydrofuran (THF). The mixture is stirred for 22 hours, filtered, and the filtrate is concentrated. The residue is then dissolved in ethanol (EtOH) and treated with sodium borohydride (NaBH4) in portions. After removing the solvent by rotary evaporation, the residue is treated with hydrochloric acid (HCl) and sodium hydroxide (NaOH) to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of catalytic processes and large-scale reactors to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methylallylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Methylallylamine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylallylamine involves its interaction with nucleophilic groups in biological molecules. It can form covalent bonds with proteins and enzymes, thereby affecting their function. The compound’s molecular targets include various enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Allylamine: A simpler unsaturated amine with the formula C3H7N.

    N-Methylallylamine: A related compound with a methyl group attached to the nitrogen atom.

    Methallylamine: Another similar compound with a different substitution pattern on the allyl group.

Uniqueness

2-Methylallylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2-methylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-4(2)3-5/h1,3,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDHQYLFEYUMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182954
Record name 2-Methylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2878-14-0
Record name 2-Methylallylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2878-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylallylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002878140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2878-14-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylprop-2-en-1-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLALLYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHJ35WE6DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylallylamine
Reactant of Route 2
2-Methylallylamine
Reactant of Route 3
2-Methylallylamine
Reactant of Route 4
2-Methylallylamine
Reactant of Route 5
2-Methylallylamine
Reactant of Route 6
2-Methylallylamine
Customer
Q & A

Q1: What is the structural characterization of 2-methylallylamine?

A1: this compound, also known as methallylamine, has the molecular formula C4H9N and a molecular weight of 71.12 g/mol. While the provided abstracts do not contain detailed spectroscopic data, its structure can be characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Q2: Can this compound be used to synthesize complex molecules?

A2: Yes, this compound serves as a valuable building block in organic synthesis. For example, it can be used to generate ammonium ylides for [, ]-sigmatropic rearrangements, leading to the efficient synthesis of bifunctional homoallylamines []. It also acts as a starting material for synthesizing α,ω-Di((N-ethyl)amino(2-methyl)propyl) polydimethylsiloxane (DEAMP-PDMS), a precursor to novel siloxane-containing epoxy resins [].

Q3: How does this compound participate in the biosynthesis of new molecules?

A3: Research shows that this compound can be incorporated by Streptomyces caespitosus during the fermentation process for mitomycin C production []. This leads to the biosynthesis of new mitomycin analogs, where this compound substitutes a hydrogen atom at the C7 position of the mitosane ring. These analogs demonstrate interesting biological activity, highlighting the potential of this compound for generating novel bioactive compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.